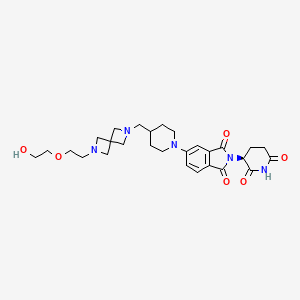
E3 Ligase Ligand-linker Conjugate 99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 99 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and a corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 99 involves the conjugation of Thalidomide with a specific linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Purification: The resulting conjugate is purified using techniques such as column chromatography to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions, ensuring consistent quality and yield.
Automated Purification: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 99 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups on the linker are replaced by other nucleophiles.
Oxidation and Reduction: The conjugate can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified linkers, while oxidation and reduction can result in changes to the functional groups on the Thalidomide moiety .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 99 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: In biological research, this compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: The compound has potential therapeutic applications, particularly in cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 99 exerts its effects through the following mechanism:
Recruitment of CRBN Protein: The Thalidomide moiety in the conjugate binds to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.
Formation of Ternary Complex: The conjugate facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the ubiquitin-conjugating enzyme.
Ubiquitination and Degradation: The E3 ligase mediates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 99 is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Propriétés
Formule moléculaire |
C28H37N5O6 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[6-[2-(2-hydroxyethoxy)ethyl]-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1 |
Clé InChI |
GFMCFPCEWFGYPB-QHCPKHFHSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
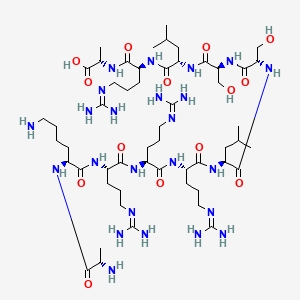
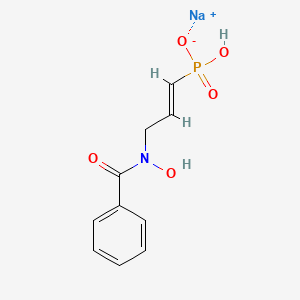
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

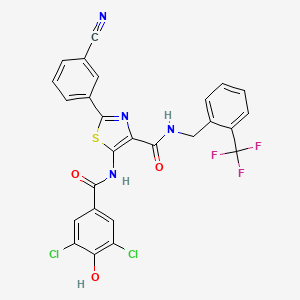
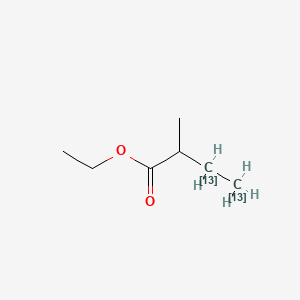

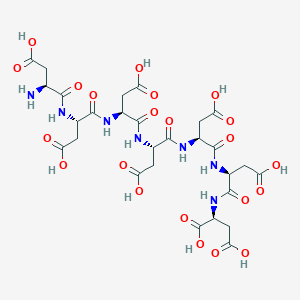
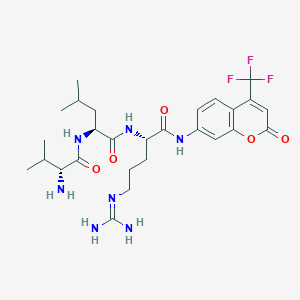
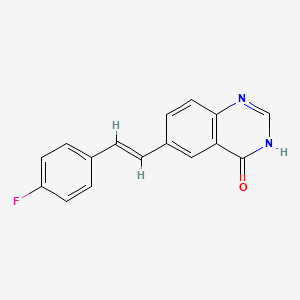
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
